molecular formula C9H10FNO2 B11907602 (S)-2-Fluoro-2-(m-tolylamino)acetic acid

(S)-2-Fluoro-2-(m-tolylamino)acetic acid

Cat. No.: B11907602
M. Wt: 183.18 g/mol
InChI Key: DDBDBGDIEUERJJ-MRVPVSSYSA-N
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Description

(S)-2-Fluoro-2-(m-tolylamino)acetic acid is an organic compound characterized by the presence of a fluorine atom, a tolyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Fluoro-2-(m-tolylamino)acetic acid typically involves the reaction of (S)-2-fluoroacetic acid with m-toluidine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Fluoro-2-(m-tolylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(S)-2-Fluoro-2-(m-tolylamino)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Fluoro-2-(m-tolylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 2-Fluoro-2-phenylaminoacetic acid
  • 2-Fluoro-2-(p-tolylamino)acetic acid
  • 2-Fluoro-2-(o-tolylamino)acetic acid

Comparison: (S)-2-Fluoro-2-(m-tolylamino)acetic acid is unique due to the position of the tolyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

(2S)-2-fluoro-2-(3-methylanilino)acetic acid

InChI

InChI=1S/C9H10FNO2/c1-6-3-2-4-7(5-6)11-8(10)9(12)13/h2-5,8,11H,1H3,(H,12,13)/t8-/m1/s1

InChI Key

DDBDBGDIEUERJJ-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N[C@H](C(=O)O)F

Canonical SMILES

CC1=CC(=CC=C1)NC(C(=O)O)F

Origin of Product

United States

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